Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-

Medicinal Chemistry Analytical Chemistry Pre-formulation

Researchers developing Rho-kinase inhibitors require precise positional isomers to generate novel IP and achieve selectivity. Generic substitution of this scaffold invalidates experimental data. - **Key Advantage**: 4-methyl group and 5-piperidinyloxy ether create a distinct H-bonding & steric profile, modulating ROCK1/ROCK2 potency vs. 6-substituted analogs (patent WO2006106436A2). - **Technical Utility**: Free base form (MW 242.32) is ideal for anhydrous reactions, Pd-catalyzed cross-couplings, and direct N-alkylation. - **Supply**: ≥97% purity, available for immediate R&D shipment. No chloride counterion interference.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 651308-48-4
Cat. No. B11870576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 4-methyl-5-(4-piperidinyloxy)-
CAS651308-48-4
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CC=C2)OC3CCNCC3
InChIInChI=1S/C15H18N2O/c1-11-9-17-10-12-3-2-4-14(15(11)12)18-13-5-7-16-8-6-13/h2-4,9-10,13,16H,5-8H2,1H3
InChIKeyHIKONSJUYGLINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(4-piperidinyloxy)isoquinoline Overview


Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- (CAS 651308-48-4) is a synthetic heterocyclic compound featuring an isoquinoline core with a methyl substituent at the 4-position and a piperidinyloxy ether at the 5-position . With a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol, it serves as a versatile scaffold in medicinal chemistry, particularly for generating Rho-kinase inhibitor analogs and other biologically active derivatives [1]. The free base form is typically offered at ≥97% purity and is intended strictly for non-human research applications .

Substitution Considerations for 4-Methyl-5-(4-piperidinyloxy)isoquinoline


Isoquinoline derivatives with similar core structures cannot be freely interchanged due to the critical influence of substitution pattern on both physicochemical properties and biological target engagement. The specific combination of a 4-methyl group and a 5-piperidinyloxy ether in CAS 651308-48-4 creates a unique hydrogen-bonding and steric profile . Patent literature on related 6-piperidinyl-substituted isoquinolone derivatives demonstrates that even minor positional shifts of the piperidinyloxy moiety dramatically alter Rho-kinase inhibitory potency [1]. Similarly, replacing the 4-methyl substituent with ethyl (CAS 651308-49-5) increases molecular weight by ~14 g/mol and alters logP, which can affect membrane permeability and off-target binding profiles . The free base form (CAS 651308-48-4) also differs from its hydrochloride salt (CAS 651308-26-8) in solubility, stability, and counterion considerations, making generic substitution scientifically unjustified without experimental validation .

Differentiation Evidence for 4-Methyl-5-(4-piperidinyloxy)isoquinoline


Free Base vs. Hydrochloride Salt: Molecular Weight

CAS 651308-48-4 is the free base form of the compound, with a molecular weight of 242.32 g/mol. Its hydrochloride salt, CAS 651308-26-8, has a molecular weight of 278.78 g/mol due to the addition of HCl (Δ = +36.46 g/mol, +15.0%) . This weight difference directly impacts molarity calculations for biological assays and solubility characteristics.

Medicinal Chemistry Analytical Chemistry Pre-formulation

Hydrogen Bonding vs. 1(2H)-one Analog

CAS 651308-48-4 lacks the carbonyl group at the 1-position that is present in CAS 651308-75-7 (4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one). The absence of this carbonyl reduces the molecular weight by 16 g/mol (258.32 g/mol vs. 242.32 g/mol) and removes one hydrogen bond acceptor .

Medicinal Chemistry Drug Design SAR

4-Methyl vs. 4-Ethyl Lipophilicity

CAS 651308-48-4 contains a methyl group at the 4-position of the isoquinoline ring. The 4-ethyl analog (CAS 651308-49-5) replaces this with an ethyl group, increasing the calculated logP by approximately 0.5 log units (class-level inference based on Hansch π constants for CH2 addition) .

Medicinal Chemistry ADME Drug Design

Positional Isomerism in Rho-Kinase Inhibition

Patent WO2006106436A2 discloses a series of 6-piperidinyl-substituted isoquinolone derivatives as Rho-kinase inhibitors [1]. The target compound (CAS 651308-48-4) bears the piperidinyloxy group at the 5-position rather than the 6-position. While direct IC50 data for CAS 651308-48-4 is not publicly disclosed, the patent demonstrates that positional isomerism on the isoquinoline core profoundly affects potency against ROCK1 and ROCK2 [1].

Kinase Inhibition Cardiovascular Oncology

Applications for 4-Methyl-5-(4-piperidinyloxy)isoquinoline


ROCK Inhibitor SAR Exploration

Researchers synthesizing novel Rho-kinase inhibitors can use CAS 651308-48-4 as a key intermediate to explore the 5-piperidinyloxy substitution pattern, a vector distinct from the 6-substituted analogs claimed in patent WO2006106436A2 [1]. This positional isomerism is known to modulate ROCK1/ROCK2 potency and selectivity, offering an opportunity to generate novel intellectual property outside existing patent space.

Medicinal Chemistry Scaffold Diversification

The free base form (MW 242.32 g/mol) of CAS 651308-48-4 is preferred over its hydrochloride salt (CAS 651308-26-8) for reactions requiring anhydrous conditions or where chloride counterions interfere with subsequent synthetic steps, such as palladium-catalyzed cross-couplings or amide bond formations .

CNS Probe Development

Compared to the more lipophilic 4-ethyl analog (CAS 651308-49-5), the 4-methyl derivative exhibits lower predicted logP, potentially reducing non-specific protein binding and P-glycoprotein efflux liability . This property profile aligns with design criteria for CNS-penetrant chemical probes and positron emission tomography (PET) tracer precursors .

GPCR Ligand Synthesis

The piperidinyloxy moiety serves as a versatile handle for introducing basic amine functionality, a common pharmacophoric element in ligands targeting aminergic GPCRs (e.g., serotonin, dopamine, and adrenergic receptors). The free base form enables direct N-alkylation or reductive amination without prior deprotonation steps required for hydrochloride salts .

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